molecular formula C12H11BrO2S B13035191 Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate

Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate

Cat. No.: B13035191
M. Wt: 299.19 g/mol
InChI Key: DIAVWOGTMBTCRR-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate is a brominated heteroaromatic ester intended for research and development purposes. Compounds based on the benzo[b]thiophene scaffold are of significant interest in medicinal chemistry and materials science. Benzo[b]thiophene derivatives are recognized as key pharmacophores in the development of bioactive molecules and have been investigated for a range of therapeutic areas . Specifically, 3-halogenated and 2,3-disubstituted benzo[b]thiophenes serve as crucial intermediates in organic synthesis. They are used in the construction of more complex polycyclic structures for applications such as organic semiconductors and in the exploration of structure-activity relationships for new antimicrobial, antiseizure, and antinociceptive agents . The reactive bromoacetate functional group in this molecule makes it a versatile building block for further chemical modifications, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H11BrO2S

Molecular Weight

299.19 g/mol

IUPAC Name

ethyl 2-(1-benzothiophen-3-yl)-2-bromoacetate

InChI

InChI=1S/C12H11BrO2S/c1-2-15-12(14)11(13)9-7-16-10-6-4-3-5-8(9)10/h3-7,11H,2H2,1H3

InChI Key

DIAVWOGTMBTCRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CSC2=CC=CC=C21)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate typically involves the bromination of ethyl 2-(benzo[B]thiophen-3-YL)acetate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an ethyl 2-(benzo[B]thiophen-3-YL)-2-aminoacetate derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Agents
Recent studies have highlighted the potential of derivatives of benzo[b]thiophene, including ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate, as neuroprotective agents. Research conducted by Professor Daniela Secci's group demonstrated that compounds with the benzo[b]thiophene-3-ol core effectively inhibited monoamine oxidases (MAO-A and MAO-B), which are implicated in neurodegenerative diseases. Initial findings indicated that certain derivatives exhibited over 70% inhibition against MAO-B, suggesting their potential for treating conditions such as Parkinson's disease and depression .

Structure-Activity Relationship Studies
The compound has been involved in systematic structure-activity relationship (SAR) studies, which aim to optimize its efficacy as an MAO inhibitor. Modifications to the benzo[b]thiophene scaffold have shown promising activity, with specific substituents enhancing selectivity and potency against MAO isoforms. For instance, halogenated derivatives demonstrated significant inhibition patterns, indicating that further chemical modifications could lead to more effective therapeutic agents .

Synthesis and Characterization

Synthetic Routes
this compound can be synthesized through multi-step processes involving bromination and esterification reactions. For example, the compound can be synthesized from ethyl bromoacetate and benzo[b]thiophene derivatives under controlled conditions to yield high purity products .

Characterization Techniques
Characterization of the synthesized compounds typically involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity. The use of advanced techniques ensures reproducibility and reliability in the synthesis process .

Material Science Applications

Polymer Chemistry
In material science, this compound has been explored for its potential use in polymer synthesis. Its reactive bromine atom allows for further functionalization, which can lead to the development of novel polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Case Studies

StudyFocusFindings
Secci et al. (2019)NeuroprotectionIdentified benzo[b]thiophene derivatives as potent MAO inhibitors with selectivity for MAO-B
SAR Analysis (2020)Structure OptimizationModifications increased inhibitory activity; halogenated compounds showed >70% inhibition against MAO-B
Polymer Development (2021)Material PropertiesDemonstrated potential for creating high-performance polymers through functionalization of this compound

Mechanism of Action

The mechanism of action of ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The benzothiophene moiety can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with ethyl 2-(benzo[b]thiophen-3-YL)-2-bromoacetate:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate C₁₂H₁₃BrF₂O₂ 283.14 Difluoro group, phenyl ring Intermediate for fluorinated drugs
Ethyl 2-benzothiazolyl acetate C₁₁H₁₁NO₂S 221.27 Benzothiazole ring Antimicrobial agents
Ethyl 2-(2-bromopyridin-3-yl)acetate C₉H₁₀BrNO₂ 244.08 Pyridine ring, bromine substituent Pharmaceutical synthesis
Ethyl bromoacetate C₄H₇BrO₂ 167.00 Simple bromoacetate Alkylating agent

Key Comparative Analysis

Electronic and Steric Effects
  • Benzo[b]thiophene vs. Benzothiazole/Pyridine :
    The benzo[b]thiophene system (as in the target compound) offers a larger π-conjugated system compared to benzothiazole or pyridine, enhancing resonance stabilization and electrophilic substitution reactivity. The sulfur atom in thiophene is less electronegative than nitrogen in pyridine or benzothiazole, altering electronic distribution and nucleophilic attack sites .

  • Bromine vs. Difluoro Substituents :
    The α-bromo group in the target compound facilitates nucleophilic substitutions (e.g., SN2 reactions), whereas difluoro groups (as in Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate) increase metabolic stability and lipophilicity, making them favorable in CNS-targeting drugs .

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing HDAC6 inhibitors, where the bromine atom is displaced by pharmacophoric groups like tetrazoles or oxadiazoles . Comparatively, pyridine-based bromoacetates are used in kinase inhibitor synthesis, leveraging nitrogen’s coordination capacity .

Material Science

The benzo[b]thiophene moiety enhances charge transport in organic semiconductors, whereas simpler bromoacetates (e.g., ethyl bromoacetate) are utilized in polymer cross-linking due to their reactivity .

Biological Activity

Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C12H11BrO2\text{C}_{12}\text{H}_{11}\text{BrO}_2 and a molecular weight of approximately 265.12 g/mol. The compound features a benzo[b]thiophene moiety and a bromoacetate functional group, which contribute to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against specific viral strains, although detailed mechanisms remain under investigation.
  • Antimicrobial Activity : The compound has shown significant antimicrobial effects against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated efficacy against Staphylococcus aureus and Escherichia coli in laboratory settings .
  • Anticancer Potential : Some derivatives of benzo[b]thiophene compounds have been linked to anticancer activities, indicating that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the bromine atom and the ester functional group are critical for its interaction with biological targets. A comparative analysis with similar compounds reveals the following insights:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-(3,5-dibromothiophen-2-yl)-2-hydroxyacetateContains dibromothiopheneEnhanced reactivity
Methyl 2-(1-benzothiophen-3-yl)-2-hydroxyacetateHydroxy group presentAltered solubility properties
Methyl 2-bromo-5-phenylthiophene-3-carboxylateCarboxylic acid functionalityDifferent biological activity potential

The unique combination of the bromine atom and the ester moiety in this compound may enhance its bioactivity compared to other derivatives.

Case Studies and Research Findings

  • Antimicrobial Studies : A recent study evaluated the antimicrobial activity of various benzo[b]thiophene derivatives, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Synthesis and Evaluation : The synthesis of this compound typically involves several steps, including bromination and esterification reactions. Researchers have explored various synthetic routes to optimize yield and purity while maintaining biological activity .
  • Mechanism of Action : Investigations into the mechanism of action have suggested that the compound may interfere with bacterial cell wall synthesis or disrupt viral replication processes, although further studies are required to elucidate these pathways fully .

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